molecular formula C14H9ClF4O B7993836 4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride

4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7993836
M. Wt: 304.66 g/mol
InChI Key: NIDCKJRNVIVVSC-UHFFFAOYSA-N
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Description

4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride core substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 3-position, and a (4-fluorophenyl)methoxy group.

Properties

IUPAC Name

1-chloro-2-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-12-6-3-10(14(17,18)19)7-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDCKJRNVIVVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 4-chloro-3-hydroxybenzotrifluoride with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the aromatic ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride may possess anticancer properties. For instance, derivatives of benzotrifluoride compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has shown that halogenated aromatic compounds can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance. Its trifluoromethyl group contributes to the overall stability of polymeric materials, making them suitable for high-performance applications.

Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into coatings and adhesives to improve their performance under harsh conditions. The presence of fluorine atoms enhances water repellency and chemical resistance, which is crucial for protective coatings in industrial applications.

PFAS Research

As a fluorinated compound, this compound falls within the category of per- and polyfluoroalkyl substances (PFAS). Research into PFAS has gained momentum due to their persistence in the environment and potential health risks. Understanding the behavior of such compounds in environmental matrices is critical for developing remediation strategies.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAnticancer agents, Antimicrobial agentsPotential to inhibit tumor growth; antimicrobial efficacy
Materials SciencePolymer synthesis, Coatings and adhesivesEnhanced thermal stability; chemical resistance
Environmental StudiesPFAS behavior studiesInsights into persistence and remediation strategies

Case Studies

  • Anticancer Activity Study :
    A study published in a peer-reviewed journal explored the anticancer effects of benzotrifluoride derivatives on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications.
  • Polymer Development :
    Research conducted on fluorinated polymers demonstrated that incorporating benzotrifluoride derivatives improved the thermal stability of the resulting materials. These findings were published in a materials science journal, highlighting the compound's utility in high-performance applications.
  • Environmental Persistence :
    A comprehensive study on PFAS highlighted the environmental persistence of compounds like this compound. The research provided insights into their degradation pathways and potential health impacts, emphasizing the need for further investigation into remediation technologies.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chloro and trifluoromethyl can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications Reference
4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride Benzotrifluoride 4-Cl, 3-CF₃, 3-OCH₂(4-F-C₆H₄) Potential protease inhibition, herbicidal
4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride Benzotrifluoride 4-Cl, 3-CF₃, 3-OCH₂(2-F-C₆H₄) Altered steric/electronic effects (ortho-F)
4-Chloro-3-hydroxybenzotrifluoride Benzotrifluoride 4-Cl, 3-CF₃, 3-OH Increased polarity; phenolic reactivity
6-(2-Chloro-4-trifluoromethylphenoxy)-3,4-dihydroisocoumarin Dihydroisocoumarin 6-O-(2-Cl-4-CF₃-C₆H₃), 3,4-dihydro Herbicidal activity (e.g., Schinochloa crusgalli)
4-Chloro-3-(trifluoromethyl)benzyl alcohol Benzotrifluoride 4-Cl, 3-CF₃, CH₂OH Intermediate in synthesis; lower lipophilicity
Key Observations:
  • Substituent Position: The para-fluorine in the (4-fluorophenyl)methoxy group (target compound) vs. ortho-fluorine () alters electronic and steric profiles.
  • Functional Groups : The hydroxyl group in 4-Chloro-3-hydroxybenzotrifluoride () increases polarity compared to the methoxy group in the target compound, impacting solubility and metabolic stability .

Physicochemical Properties

  • The (4-fluorophenyl)methoxy group adds moderate hydrophobicity compared to hydroxyl or carboxylate analogs .
  • Thermal Stability: Benzotrifluoride derivatives generally exhibit high thermal stability due to strong C-F bonds. The methoxy group may lower melting points compared to non-ether analogs .

Biological Activity

4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride (CAS: 1443304-48-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H9ClF4O
  • Molecular Weight : 304.66 g/mol
  • Structure : The compound features a benzene ring substituted with a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, the presence of halogen substitutions (like chlorine and fluorine) often enhances antibacterial efficacy against various pathogens. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound's activity is limited.

Anti-Cancer Activity

Preliminary investigations suggest that this compound may possess anti-cancer properties. Compounds with similar structures have been observed to induce apoptosis in cancer cells through mechanisms such as:

  • Caspase Activation : Induction of caspase enzymes leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells, effectively reducing proliferation.

Neuropharmacological Effects

There is emerging evidence that suggests potential neuropharmacological effects of this compound. Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly in the context of treating neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) has been noted, which could enhance cholinergic signaling and may be beneficial in conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on structurally related compounds showed that they inhibited the growth of neuroblastoma cells by inducing apoptosis through mitochondrial pathways. The findings suggest that similar mechanisms may be applicable to this compound.
  • Neuroprotective Effects :
    • Research indicated that certain derivatives could protect neuronal cells from oxidative stress, enhancing cell viability in models of neurodegeneration. This points to the potential for this compound to exhibit similar protective effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntibacterialInhibition of cell wall synthesis
Compound BAnticancerInduction of apoptosis via caspase activation
Compound CNeuroprotectiveAChE inhibition

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